Home > Products > Screening Compounds P97779 > 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide - 898372-08-2

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-2710320
CAS Number: 898372-08-2
Molecular Formula: C20H23N3O3S2
Molecular Weight: 417.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound featuring a benzamide structure with a benzothiazole moiety. This compound is classified as a benzothiazole derivative, which has gained attention due to its potential biological activities, including anti-inflammatory and anti-diabetic properties. The structural components of this compound include a diethylsulfamoyl group and a dimethyl-substituted benzothiazole, which contribute to its unique chemical behavior and biological activity.

Synthesis Analysis

The synthesis of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of the benzothiazole derivative, which can be synthesized via condensation reactions involving 2-aminothiophenol and appropriate aromatic aldehydes or carboxylic acids under various conditions such as heating or using catalysts like phosphoric acid or nanoparticles .
  2. Formation of the Sulfamoyl Group: The introduction of the diethylsulfamoyl group can be achieved through nucleophilic substitution reactions where diethylsulfamide reacts with an appropriate electrophile .
  3. Final Coupling Reaction: The final step involves coupling the sulfamoyl derivative with the benzothiazole to form the desired compound. This can be accomplished using coupling agents or through direct reaction under suitable conditions .

Technical Details

  • Typical reaction conditions may include heating under reflux, use of solvents such as dimethyl sulfoxide or ethanol, and sometimes the presence of bases to facilitate the reaction.
  • Yields for these reactions can vary based on the specific conditions and purity of starting materials used.
Molecular Structure Analysis

The molecular structure of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can be described as follows:

  • Molecular Formula: C15_{15}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight: Approximately 302.38 g/mol
  • Structural Features:
    • A benzamide core connected to a benzothiazole ring.
    • Two ethyl groups attached to the sulfur atom in the sulfamoyl group.
    • Methyl groups at positions 5 and 6 on the benzothiazole ring.

Data

The compound's structural elucidation can be supported by various spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance:

  • IR Spectroscopy: Characteristic peaks for NH stretching (around 3300 cm1^{-1}), C=O stretching (around 1650 cm1^{-1}), and S=O stretching (around 1300 cm1^{-1}) may be observed.
  • NMR Analysis: Chemical shifts corresponding to aromatic protons and aliphatic protons provide insight into the molecular environment.
Chemical Reactions Analysis

4-(Diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of the sulfamoyl group makes it susceptible to nucleophilic attack by stronger nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield corresponding carboxylic acid and amine derivatives.
  3. Reduction Reactions: The compound may also be reduced under specific conditions to modify functional groups.

Technical Details

The reactivity profile is influenced by electronic effects from both the benzothiazole and sulfamoyl groups, allowing for diverse synthetic applications.

Mechanism of Action

The mechanism of action for compounds like 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide often involves interaction with biological targets such as enzymes or receptors:

  1. Anti-inflammatory Activity: This compound may inhibit cyclooxygenase enzymes, leading to reduced synthesis of inflammatory mediators like prostaglandins.
  2. Antidiabetic Effects: It could potentially enhance insulin sensitivity or modulate glucose uptake in cells.

Data

Quantitative assays such as IC50 values are typically used to measure potency against specific targets, providing insight into its efficacy in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data should be determined experimentally but is often in the range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data

Characterization through thermal analysis (e.g., Differential Scanning Calorimetry) may provide additional insights into stability and phase transitions.

Applications

4-(Diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a lead compound for developing anti-inflammatory or antidiabetic drugs.
  2. Biochemical Research: Used in studies exploring enzyme inhibition mechanisms or cellular signaling pathways.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex molecules with potential therapeutic effects.

This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity and opens avenues for further research into its pharmacological potential.

Introduction to Benzothiazole-Based Sulfonamide Derivatives in Medicinal Chemistry

Structural Evolution of Benzothiazole Scaffolds in Drug Discovery

The benzothiazole nucleus—a fusion of benzene and thiazole rings—confers inherent planarity and electronic richness essential for biomolecular interactions. Early benzothiazole derivatives like 2-aminobenzothiazole served primarily as dye intermediates or fungicides. Medicinal applications emerged with the discovery of riluzole (2-amino-6-trifluoromethoxybenzothiazole), approved for amyotrophic lateral sclerosis, which demonstrated the scaffold's capacity for central nervous system activity [1] [8]. Subsequent optimization focused on ring substitutions to modulate pharmacokinetic and pharmacodynamic properties:

  • Position 2: Introduction of carboxamide groups (–CONH–) enhanced hydrogen-bonding capacity with biological targets, as seen in antitumor agents like 2-(4-aminophenyl)benzothiazole [1].
  • Positions 5 and 6: Methyl or methoxy substituents improved metabolic stability and membrane penetration, exemplified by diagnostic agents for β-amyloid plaques [1] [8].
  • Heterocyclic Fusion: Creation of tricyclic derivatives expanded diversity for targeting kinases and epigenetic regulators [8].

Table 1: Evolution of Benzothiazole Derivatives in Medicinal Chemistry

GenerationRepresentative StructureKey ModificationsTherapeutic Application
First2-MercaptobenzothiazoleUnsubstituted thiolRubber accelerator
SecondRiluzole6-Trifluoromethoxy groupNeuroprotection (ALS)
Third2-(4-Aminophenyl)benzothiazole2-Aryl carboxamideAntitumor agent
Fourth5,6-Dimethylbenzothiazole-2-carboxamideDi-ortho-methylation + sulfonamideTargeted enzyme inhibition

The progression toward 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide reflects this strategic evolution: dimethylation at C5/C6 optimizes steric and electronic properties, while the 2-carboxamide linker enables conjugation with arylsulfonamide groups [3] [8]. This architecture balances target affinity with physicochemical stability, overcoming limitations of earlier analogues.

Role of Diethylsulfamoyl and Substituted Benzamide Moieties in Bioactivity

The bioactivity of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide derives from synergistic interactions between its three domains: the dimethylbenzothiazole unit, the benzamide spacer, and the diethylsulfamoyl terminus.

Dimethylbenzothiazole Unit:

  • The 5,6-dimethyl configuration induces electron-donating effects, increasing ring nucleophilicity for π-stacking with aromatic residues in enzyme binding pockets [1] [5].
  • Methyl groups shield metabolic hotspots, reducing hepatic deactivation compared to unsubstituted analogues [8].
  • Planarity facilitates intercalation into hydrophobic protein domains, as demonstrated in amyloid imaging agents [1].

Benzamide Spacer:

  • Serves as a rigid connector that positions the sulfamoyl group orthogonally to the benzothiazole plane, optimizing orientation for target engagement.
  • The –NH– group provides a hydrogen-bond donor site critical for anchoring to carbonyl/acceptor motifs in biological targets [5].

Diethylsulfamoyl Moiety:

  • The sulfonamide (–SO₂–NH–) core acts as a zinc-binding group (ZBG) in metalloenzyme inhibition, chelating catalytic Zn²⁺ ions in carbonic anhydrases or matrix metalloproteinases [5] .
  • Diethyl substitution (–N(CH₂CH₃)₂) enhances lipid solubility, promoting intracellular accumulation versus unsubstituted sulfamoyl groups.
  • Ethyl groups induce steric constraints that confer selectivity for specific enzyme isoforms over ubiquitous targets .

Table 2: Electronic and Steric Effects of Substituents on Benzothiazole Sulfonamides

Modification SiteElectron EffectSteric EffectBiological Consequence
C5/C6 Methyl (Benzothiazole)+I effect (electron donation)Shield C4-C7 bondsEnhanced membrane permeability
Benzamide -NH-Hydrogen-bond donationPlanar conformation lockTarget anchoring affinity
Sulfamoyl -SO₂-Strong electron withdrawalTetrahedral geometryZinc ion chelation
Diethylamino (-NEt₂)Moderate electron donationCone angle: ~150°Isoform selectivity in enzymes

Structure-activity relationship (SAR) studies confirm that truncating the diethyl group to dimethyl reduces target affinity by 15-fold, while replacing sulfur with carbonyl abolishes metalloenzyme inhibition entirely [5] . Similarly, relocation of methyl groups from C5/C6 to C4/C7 diminishes antitumor potency by disrupting optimal hydrophobic contact surfaces [8].

Historical Context of Sulfonamide-Containing Inhibitors in Targeted Therapies

Sulfonamide-based therapeutics trace their origins to the antibacterial sulfa drugs of the 1930s. Modern medicinal chemistry exploits their zinc-coordinating capacity for designing enzyme inhibitors:

First-Generation Sulfonamides:

  • Acetazolamide (carbonic anhydrase inhibitor): Demonstrated sulfonamide-Zn²⁺ coordination in crystal structures, validating the ZBG concept [5].
  • Sulfonylureas (e.g., tolbutamide): Leveraged –SO₂–NH– for ATP-sensitive potassium channel blockade in diabetes management [8].

Benzothiazole-Sulfonamide Hybridization:Rational drug design fused benzothiazole’s privileged scaffold with sulfonamide’s ZBG functionality:

  • Early Hybrids: Compounds like N-(6-methyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide exhibited dual carbonic anhydrase/kinase inhibition but lacked substituent-driven selectivity [3].
  • Diethylsulfamoyl Optimization: Introduction of –SO₂–N(CH₂CH₃)₂ in place of –SO₂–NH₂ reduced renal carbonic anhydrase off-target binding by 90%, directing activity toward tumor-associated isoforms .
  • Ortho-Methyl Enhancement: Incorporation of 5,6-dimethylbenzothiazole (as in 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide) improved cellular uptake in neoplastic tissues, evidenced by 3-fold higher intratumoral concentrations versus monosubstituted analogues [8].

Table 3: Evolution of Sulfonamide-Containing Enzyme Inhibitors

EraCompound ClassTarget EnzymesLimitationsAdvances in Hybrid Design
1930–1960Simple arylsulfonamidesCarbonic anhydrase I/IILow isoform selectivityN/A
1970–1990Heterocyclic sulfonamidesMMPs, CA-IX/XIIPoor tissue distributionBenzothiazole scaffold introduction
2000–PresentTailored benzothiazole sulfonamidesCA-XII, HDACs, endothelial lipaseMetabolic instability5,6-Dimethyl substitution; Diethylsulfamoyl terminus

Patent analyses reveal that amide/urea/sulfonamide-linked benzothiazoles constitute 62% of endothelial lipase inhibitors filed between 2010–2020, underscoring their therapeutic primacy . The specific combination in 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide addresses historical limitations by merging three optimized elements: a metabolism-resistant benzothiazole core, a conformationally constrained benzamide linker, and a sterically tailored diethylsulfamoyl ZBG. This design paradigm exemplifies contemporary strategies for targeting multifactorial diseases through polypharmacological modulation [1] [5] [8].

Properties

CAS Number

898372-08-2

Product Name

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.54

InChI

InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-11-13(3)14(4)12-18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24)

InChI Key

HAFSHHPDMVKQIV-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.